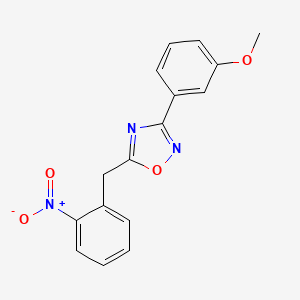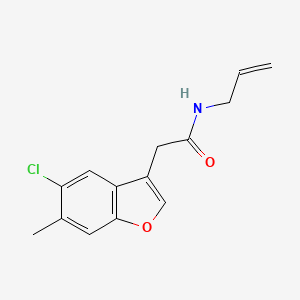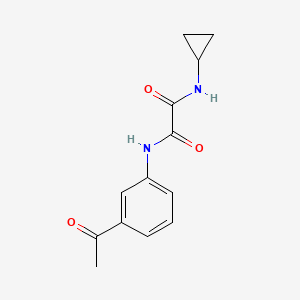
3-(3-methoxyphenyl)-5-(2-nitrobenzyl)-1,2,4-oxadiazole
描述
3-(3-methoxyphenyl)-5-(2-nitrobenzyl)-1,2,4-oxadiazole, commonly known as MNBD, is a synthetic compound that has been subject to extensive research in recent years. MNBD belongs to the class of oxadiazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
科学研究应用
MNBD has been found to exhibit a wide range of biological activities, making it a promising compound for various scientific research applications. MNBD has been shown to possess antitumor properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, MNBD has been found to exhibit anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases.
作用机制
The mechanism of action of MNBD is not fully understood. However, it has been proposed that MNBD may exert its biological activities by inhibiting the activity of specific enzymes or signaling pathways. For example, MNBD has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This inhibition may contribute to the antitumor and anti-inflammatory properties of MNBD.
Biochemical and Physiological Effects
MNBD has been found to exhibit various biochemical and physiological effects. MNBD has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MNBD has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. MNBD has also been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
MNBD has several advantages for lab experiments. MNBD is a synthetic compound that can be easily synthesized in high yields and purity. Additionally, MNBD has been found to exhibit a wide range of biological activities, making it a promising compound for various scientific research applications. However, MNBD also has some limitations. MNBD has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. Additionally, MNBD may exhibit off-target effects, which may complicate its use in lab experiments.
未来方向
There are several future directions for the research of MNBD. One area of research could focus on the optimization of the synthesis method of MNBD to improve its yields and purity. Additionally, further research is needed to understand the mechanism of action of MNBD, which may provide insights into its biological activities. Another area of research could focus on the development of MNBD analogs with improved properties, such as increased potency or reduced toxicity. Finally, in vivo studies are needed to evaluate the safety and efficacy of MNBD in animal models, which may provide a basis for its future clinical development.
Conclusion
In conclusion, MNBD is a synthetic compound that has been subject to extensive research in recent years. MNBD exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The synthesis of MNBD has been optimized to achieve high yields and purity, making it a suitable compound for further research. However, further research is needed to understand the mechanism of action of MNBD and to evaluate its safety and efficacy in animal models.
属性
IUPAC Name |
3-(3-methoxyphenyl)-5-[(2-nitrophenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-22-13-7-4-6-12(9-13)16-17-15(23-18-16)10-11-5-2-3-8-14(11)19(20)21/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSQSCGCBUFJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-bromo-5-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-furaldehyde](/img/structure/B4238141.png)


![{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}(phenyl)methanol](/img/structure/B4238154.png)
![2-{5-bromo-2-ethoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4238160.png)
![N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4238165.png)
![N-isopropyl-2,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4238168.png)
![(3-methoxypropyl)[4-nitro-2-(1-piperazinylcarbonyl)phenyl]amine](/img/structure/B4238181.png)
![3-bromo-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4238189.png)
![N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4238208.png)

![9-(3-methoxyphenyl)-5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8(9H)-one](/img/structure/B4238230.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4238243.png)
![2-[(4-bromophenyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B4238248.png)